molecular formula C5H8N2O3 B1176739 pseudohainanensine CAS No. 143067-99-6

pseudohainanensine

Cat. No.: B1176739
CAS No.: 143067-99-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pseudohainanensine (CAS: 119435-90-4) is a nitrogen-containing organic compound, likely classified as an alkaloid based on its naming convention and structural analogs. The compound is cataloged in chemical databases alongside propylinium (CAS: 80038-46-6), a quaternary ammonium compound with the formula C₂₁H₂₀N₂²+ .

Properties

CAS No.

143067-99-6

Molecular Formula

C5H8N2O3

Synonyms

pseudohainanensine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares pseudohainanensine with structurally or functionally related compounds, inferred from the evidence:

Compound CAS Number Molecular Formula Key Characteristics Applications/Findings
This compound 119435-90-4 Not explicitly stated Likely alkaloid; potential amine or benzamide backbone. Undefined in provided sources; inferred relevance in drug discovery .
Propylinium 80038-46-6 C₂₁H₂₀N₂²+ Quaternary ammonium ion; cationic surfactant properties. Used in synthesis or catalysis; limited pharmacological data .
2-Aminobenzamides Varied C₇H₈N₂O Amine and benzamide functional groups; high polarity. Studied for enzyme inhibition (e.g., PARP inhibitors) and anticancer activity .
Methylenedianiline 101-77-9 C₁₃H₁₄N₂ Aromatic amine; industrial precursor for polymers. Associated with hepatotoxicity; regulated in occupational safety guidelines .
Phenanthrene 85-01-8 C₁₄H₁₀ Polycyclic aromatic hydrocarbon (PAH); planar structure. Environmental pollutant; studied for carcinogenicity and photochemical reactivity .

Key Comparative Insights:

Unlike methylenedianiline, this compound lacks documented aromatic amine toxicity, suggesting divergent safety profiles .

Analytical Methods: Techniques such as HPLC and mass spectrometry (referenced in ’s Supplementary Tables) could resolve this compound’s purity and stability, akin to methods used for 2-aminobenzamides .

Toxicological Considerations: Propylinium’s cationic nature may confer membrane-disruptive effects, whereas this compound’s alkaloid class often includes neuroactive or cytotoxic properties, necessitating further toxicogenomic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.